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Cat. No.: B042407 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4'-tert-Butyl-4-chlorobutyrophenone is a substituted aromatic ketone that serves as a critical

building block in organic synthesis. Its chemical structure, featuring a reactive chlorobutyl chain

and a sterically significant tert-butyl group, makes it a valuable intermediate, particularly in the

pharmaceutical industry. This document provides a comprehensive overview of its chemical

properties, a detailed synthesis protocol, and its role in the synthesis of active pharmaceutical

ingredients (APIs).

Chemical and Physical Properties
The fundamental chemical and physical properties of 4'-tert-Butyl-4-chlorobutyrophenone
are summarized below. These properties are essential for its handling, characterization, and

application in synthetic chemistry.
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Property Value Reference(s)

CAS Number 43076-61-5 [1][2][3][4]

Molecular Formula C₁₄H₁₉ClO [2][3][5]

Molecular Weight 238.75 g/mol [2][3][5]

IUPAC Name
1-(4-tert-butylphenyl)-4-

chlorobutan-1-one
[1]

Appearance
White to light yellow crystalline

powder
[1][2]

Melting Point 44-49 °C [1][2][6]

Boiling Point 152 °C @ 1 mmHg [1][2]

Density ~1.028 g/mL [1]

Solubility Soluble in methanol [2]

Flash Point 207.6 °C [1]

InChI Key
RLKSQLJFGCDUOX-

UHFFFAOYSA-N
[1][2][5]

Canonical SMILES

CC(C)

(C)C1=CC=C(C=C1)C(=O)CC

CCl

[1][2][6]

Synthesis and Experimental Protocols
The primary route for synthesizing 4'-tert-Butyl-4-chlorobutyrophenone is the Friedel-Crafts

acylation of tert-butylbenzene with 4-chlorobutyryl chloride, using a Lewis acid catalyst such as

aluminum chloride (AlCl₃).

Synthesis Workflow
The logical flow of the synthesis is depicted below, from starting materials to the final product.
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Caption: General workflow for the synthesis of 4'-tert-Butyl-4-chlorobutyrophenone.
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Detailed Experimental Protocol
This protocol is a representative example based on standard Friedel-Crafts acylation

procedures and should be adapted and optimized as necessary. All operations should be

performed in a well-ventilated fume hood.

Materials:

tert-Butylbenzene

4-Chlorobutyryl chloride

Anhydrous Aluminum Chloride (AlCl₃)

Dichloromethane (DCM, anhydrous)

Hydrochloric acid (HCl), concentrated

Deionized water

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Methanol or Hexane for recrystallization

Procedure:

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq).

Add anhydrous dichloromethane to the flask and cool the resulting slurry to 0 °C in an ice

bath.

Addition of Reactants: In a separate flask, prepare a solution of tert-butylbenzene (1.0 eq)

and 4-chlorobutyryl chloride (1.0 eq) in anhydrous dichloromethane.

Acylation: Add the solution of reactants dropwise to the stirred AlCl₃ slurry via the dropping

funnel over 30-60 minutes, maintaining the internal temperature between 0-5 °C. The
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reaction is exothermic. After the addition is complete, allow the reaction mixture to stir at

room temperature for 2-4 hours or until TLC analysis indicates the consumption of the

starting material.

Quenching and Workup: Cool the reaction mixture back to 0 °C and slowly quench it by

carefully pouring it over a mixture of crushed ice and concentrated HCl. This will decompose

the aluminum chloride complex.

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the

organic layer sequentially with deionized water, a saturated sodium bicarbonate solution (to

neutralize any remaining acid), and finally with brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or

sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure

using a rotary evaporator to yield the crude product.

Purification: The crude product, typically an oil or a low-melting solid, can be purified by

recrystallization from a suitable solvent system, such as methanol or a hexane/ethyl acetate

mixture, to afford 4'-tert-Butyl-4-chlorobutyrophenone as a white to off-white crystalline

solid.

Spectroscopic Data
Characterization of 4'-tert-Butyl-4-chlorobutyrophenone is typically achieved through

standard spectroscopic methods. While raw spectra are proprietary, reference data is available

through chemical suppliers and databases.[1]

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show

characteristic signals for the tert-butyl protons (singlet, ~1.3 ppm), the aromatic protons (two

doublets, ~7.5-7.9 ppm), and the aliphatic protons of the chlorobutyl chain (two triplets and a

multiplet between ~2.2 and 3.7 ppm).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals for

the carbonyl carbon (~199 ppm), the aromatic carbons (in the range of ~125-157 ppm), the

quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the

three distinct carbons of the chlorobutyl chain.
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IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong absorption band

corresponding to the carbonyl (C=O) stretch, typically around 1680 cm⁻¹. Other significant

peaks include C-H stretches from the aromatic and aliphatic groups and the C-Cl stretch.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a

characteristic M+2 peak due to the chlorine isotope (³⁵Cl and ³⁷Cl), along with fragmentation

patterns corresponding to the loss of the chlorobutyl chain and the tert-butyl group.

Role in Drug Development
4'-tert-Butyl-4-chlorobutyrophenone is not typically an active pharmaceutical ingredient itself

but is a key intermediate in the synthesis of several drugs. Its primary utility lies in providing the

core butyrophenone structure, which can be further elaborated to produce complex target

molecules.

Precursor to Antihistamines
This compound is a documented precursor in the synthesis of second-generation

antihistamines like Ebastine.[4] The chlorobutyl side chain allows for nucleophilic substitution

reactions, typically with a piperidine derivative, to build the final drug molecule.
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Caption: Role of 4'-tert-Butyl-4-chlorobutyrophenone as a precursor to Ebastine.

Safety and Handling
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4'-tert-Butyl-4-chlorobutyrophenone is classified as harmful if swallowed and may cause

skin and serious eye damage.[1] It is essential to handle this chemical with appropriate

personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All

operations should be conducted in a chemical fume hood. For detailed safety information,

consult the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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